molecular formula C10H23ClN2O2 B113011 tert-Butyl (5-aminopentyl)carbamate hydrochloride CAS No. 77835-31-5

tert-Butyl (5-aminopentyl)carbamate hydrochloride

Cat. No. B113011
CAS RN: 77835-31-5
M. Wt: 238.75 g/mol
InChI Key: NGACMARYMMZIFV-UHFFFAOYSA-N
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Description

“tert-Butyl (5-aminopentyl)carbamate hydrochloride” is an alkane chain with terminal amine and Boc-protected amino groups . It can be used as a PROTAC linker in the synthesis of PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Synthesis Analysis

The compound can be synthesized using PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is C10H23ClN2O2 . The compound is an alkane chain with terminal amine and Boc-protected amino groups .


Chemical Reactions Analysis

The amine group in “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is 238.75 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 7 . The exact mass is 238.1448057 g/mol, and the monoisotopic mass is 238.1448057 g/mol . The topological polar surface area is 64.4 Ų . The heavy atom count is 15 .

Scientific Research Applications

Chemical Interactions and Stability

Rate-Limiting Step in Decarbamoylation

Research highlights the carbamoylation process of acetylcholinesterase inhibitors, noting the significant impact of the size of alkyl substituents on the carbamoyl group on decarbamoylation rates. This study underscores the chemical stability and reactivity of carbamate compounds, which could be relevant for designing inhibitors with tailored breakdown speeds (Rosenberry & Cheung, 2019).

Environmental Impact and Degradation

Environmental Fate of Methyl Tert-Butyl Ether

Although directly concerning methyl tert-butyl ether (MTBE), this study provides insights into the environmental behavior of tert-butyl compounds. It discusses decomposition methods and potential environmental impacts, relevant for understanding similar tert-butyl-based compounds' behavior (Hsieh et al., 2011).

Bioseparation Processes

Three-Phase Partitioning (TPP)

This review outlines the fundamentals and applications of TPP, a nonchromatographic bioseparation technology. It includes discussions on separating and purifying proteins, enzymes, and other organic compounds. The tert-butyl group's solubility and phase separation properties might be extrapolated to understand tert-Butyl (5-aminopentyl)carbamate hydrochloride's behavior in such processes (Yan et al., 2018).

Future Directions

The compound can be used as a PROTAC linker in the synthesis of PROTACs . This suggests potential applications in the development of new drugs and therapies.

properties

IUPAC Name

tert-butyl N-(5-aminopentyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;/h4-8,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGACMARYMMZIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-aminopentyl)carbamate hydrochloride

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